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Get Quote

Executive Summary & Application Context

(R)-Cyclopropyl(2-fluorophenyl)methanamine (CAS: 1213846-75-3 for HCI salt) is a high-
value chiral building block, primarily recognized as the enantiopure intermediate for the

synthesis of Prasugrel (a P2Y12 platelet inhibitor) and related thienopyridine derivatives.[1][2]
While Prasugrel is clinically administered as a racemate, the (R)-enantiomer is critical for:

o Chiral Switch Studies: Investigating the pharmacodynamics of the individual enantiomers to
isolate the active metabolite pathway.

o Structure-Activity Relationship (SAR): Developing next-generation antiplatelet agents with
improved metabolic stability.[1][2]

o Asymmetric Synthesis: Serving as a chiral amine scaffold for diverse kinase inhibitors.

This guide details the physicochemical profile, resolution protocols, and analytical
characterization of the (R)-isomer, distinguishing it from its (S)-counterpart and the racemate.[1]

[2]
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Physicochemical Properties Profile

The following data aggregates experimental values for the hydrochloride salt, the most

common stable form of this intermediate.

ble 1: hvsical Snecificati

Property

Value | Description

Condition/Note

Chemical Name

(R)-Cyclopropyl(2-
fluorophenyl)methanamine HCI

IUPAC

CAS Number

1213846-75-3 (HCI Salt)N/A

(Free Base specific)

Racemate Free Base:
1014979-14-6

Molecular Formula

C1oH12FN[1][2][3][4] - HCI

Salt Form

Molecular Weight

201.67 g/mol

Free Base: 165.21 g/mol

Physical State

White to off-white crystalline

solid

Hygroscopic

165°C-170°C

Typical range for HCI salts of

Melting Point N )

(Decomposition) this class
- High: Methanol, Water, _

Solubility Polar protic solvents preferred
DMSOLow: Hexane, Toluene

pKa ~9.5 (Calculated for amine) Basic character dominates

o ] Determined by Cahn-Ingold-
Chirality (R)-Enantiomer

Prelog (CIP) rules
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Critical Note on Optical Rotation: The specific rotation

is a critical release parameter. While specific batch values vary, the (R)-isomer
typically exhibits a rotation opposite to the (S)-isomer (CAS 844470-82-2).[1][2] For
precise QA, the rotation must be determined in Methanol at 20°C. Target
Specification: Enantiomeric Excess (ee) > 98.5% by Chiral HPLC.[1]

Synthesis & Resolution Protocol

Obtaining high-purity (R)-cyclopropyl(2-fluorophenyl)methanamine is most robustly
achieved via Classical Resolution of the racemic amine using chiral tartaric acid derivatives.[1]
[2] This method is preferred over asymmetric synthesis for scale-up due to cost-efficiency and
the ability to recycle the resolving agent.[2]

The Resolution Workflow (Technical Diagram)

The following diagram illustrates the logic flow for isolating the (R)-enantiomer from the racemic
mixture.
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Figure 1: Process flow for the optical resolution of racemic cyclopropyl(2-
fluorophenyl)methanamine using Tartaric Acid.[1][2][4]

Detailed Experimental Protocol

Objective: Isolate (R)-cyclopropyl(2-fluorophenyl)methanamine from its racemate.[1][2]
Reagents:
e Racemic cyclopropyl(2-fluorophenyl)methanamine (1.0 eq)[1][2]

e (L)-(+)-Tartaric acid (1.0 eq) (Note: Screening required; D-Tartaric acid may be needed if the
(S)-salt precipitates preferentially).[1][2]

e Solvent: Methanol (MeOH) or Ethanol (EtOH).[1]
Step-by-Step Methodology:
» Salt Formation:
o Dissolve 10.0 g of racemic amine in 50 mL of Methanol.
o In a separate flask, dissolve 9.1 g of (L)-Tartaric acid in 50 mL of Methanol.
o Add the acid solution to the amine solution dropwise at 60°C.
» Crystallization (The Critical Step):
o Heat the mixture to reflux until a clear solution is obtained.

o Allow the solution to cool slowly to room temperature (25°C) over 4 hours. Rapid cooling
traps the wrong isomer.

o Further cool to 0-5°C for 2 hours to maximize yield.
e Isolation:

o Filter the white precipitate. This is the Diastereomeric Salt.
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o Check Point: Dry a small sample and check Optical Rotation. If rotation is low, recrystallize
the salt from hot Methanol.

o Free Base Liberation:
o Suspend the purified salt in water (100 mL).

o Adjust pH to >12 using 2N NaOH solution. The solution will become cloudy as the free
amine separates.

o Extract with Dichloromethane (DCM) (3 x 50 mL).[1]
o Dry organic layer over anhydrous
and concentrate in vacuo.
e HCI Salt Formation (For Storage):
o Dissolve the oily free base in Diethyl Ether.
o Add 2M HCI in Ether dropwise.
o Filter the resulting white solid (CAS 1213846-75-3).[1][2]

Analytical Characterization

To validate the identity and purity of the (R)-isomer, the following analytical methods are
required.

Chiral HPLC Method

Standard reverse-phase columns cannot separate enantiomers.[2][5] A polysaccharide-based
chiral stationary phase is required.[2]

e Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 pum).[1][2]
o Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1][2]

e Flow Rate: 1.0 mL/min.
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e Detection: UV @ 254 nm.

o Expected Result: Two distinct peaks. The (R)-isomer should constitute >99% of the area
integration after resolution.[1]

Proton NMR ( H-NMR)
Solvent: DMSO-d6[1][2]

7.4 - 7.1 (m, 4H): Aromatic protons (2-fluorophenyl ring).[1][2]

8.6 (br s, 3H): Ammonium protons (

).[11[2]

3.8 (d, 1H): Methine proton (

).[1][2] The coupling constant and shift confirm the benzylic position.

1.3 - 0.4 (m, 5H): Cyclopropyl protons (1 methine, 4 methylene).[1][2]

Safety & Handling

e Hazard Class: Irritant (Skin/Eye).[1]
o Storage: The free base is prone to oxidation and carbonate formation (absorbs

from air).[1] Store as the HCI salt in a tightly sealed container at 2-8°C under inert
atmosphere (Argon/Nitrogen).

o Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless acylation is

intended).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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